molecular formula C9H17ClO B3368912 (3-Chloropropoxy)cyclohexane CAS No. 221194-62-3

(3-Chloropropoxy)cyclohexane

Cat. No.: B3368912
CAS No.: 221194-62-3
M. Wt: 176.68 g/mol
InChI Key: XUPYLBDRWQBBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloropropoxy)cyclohexane is a cyclic alkane that has a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for the synthesis of a variety of molecules and as a reagent for various chemical reactions. The compound has a molecular weight of 176.69 .


Molecular Structure Analysis

The most stable conformation of cyclohexane, a component of this compound, is called the “chair” conformation . In the chair conformation of cyclohexane, all the carbons are at 109.5º bond angles, so no angle strain applies . The hydrogens on adjacent carbons are also arranged in a perfect staggered conformation that makes the ring free of torsional strain as well .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclohexane and its derivatives are known to undergo a variety of reactions. These include hydroxylation, chlorination, and other processes.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of approximately 234.8° C at 760 mmHg and a predicted density of approximately 1.0 g/mL . The refractive index is predicted to be n 20D 1.46 .

Scientific Research Applications

Hydroxylation Catalysis

A study by Morimoto et al. (2021) explored the hydroxylation of cyclohexane using m-chloroperbenzoic acid catalyzed by an iron(III) complex. This system demonstrated a high turnover number with excellent product selectivity for alcohol. This research suggests potential applications in the hydroxylation of primary C-H bonds in substances like (3-Chloropropoxy)cyclohexane, offering insights into efficient catalytic systems for hydroxylation reactions (Morimoto et al., 2021).

Kinetic Studies of Volatile Organic Compounds

Li and Pirasteh (2006) conducted kinetic studies on the reactions of atomic chlorine with various compounds, including cyclohexane. This research is relevant for understanding the behavior of this compound under similar conditions, especially in reactions involving chlorine atoms (Li & Pirasteh, 2006).

Chlorination Processes

Zhao and Lu (2017) demonstrated a method for the visible light-induced chlorination of cyclohexane, achieving high yields of chlorocyclohexane. This research could be applied to this compound, particularly in the development of efficient chlorination techniques under mild conditions (Zhao & Lu, 2017).

Conformational Studies in Organic Chemistry

Kutateladze and Hornback (2001) investigated the conformational equilibrium of a trans-1,2-disubstituted cyclohexane derivative using NMR spectroscopy. This type of study is essential for understanding the structural behavior of molecules like this compound, which may have significant implications in designing more efficient synthetic pathways and understanding their physical properties (Kutateladze & Hornback, 2001).

Photocatalytic Reactions

Ohkubo et al. (2011) explored the photooxygenation of cyclohexane under visible-light irradiation, a process that could be relevant for similar photocatalytic reactions involving this compound. Their findings open possibilitiesfor new methodologies in photocatalysis, potentially applicable to various organic compounds including this compound (Ohkubo et al., 2011).

Catalytic Oxidation

Ribeiro et al. (2015) reported on the catalytic peroxidative oxidation of cyclohexane using a tetracopper(II) complex in an ionic liquid, achieving significant improvements in product yield and selectivity. This research suggests potential applications in the catalytic oxidation of compounds like this compound, offering a pathway to more efficient and selective oxidation processes (Ribeiro et al., 2015).

Biocatalytic Transformations

Karande et al. (2016) demonstrated the efficient oxidation of cyclohexane to cyclohexanol using a novel cytochrome P450 monooxygenase. This study provides insights into the biocatalytic potential for transforming compounds similar to this compound, highlighting the application of novel enzymes in organic synthesis (Karande et al., 2016).

Safety and Hazards

(3-Chloropropoxy)cyclohexane is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and eye irritation, and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Biochemical Pathways

For instance, Brachymonas petroleovorans CHX can use cyclohexane as a carbon source for its growth . Two gene clusters in this bacterium are induced in the presence of cyclohexane and are involved in cyclohexane metabolism . One gene cluster encodes enzymes involved in the oxidation of cyclohexane to cyclohexanol .

Pharmacokinetics

8° C at 760 mmHg and a predicted density of approximately 10 g/mL .

Biochemical Analysis

Biochemical Properties

(3-Chloropropoxy)cyclohexane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in hydroxylation and chlorination processes. For instance, studies have shown that cyclohexane derivatives, including this compound, can undergo hydroxylation catalyzed by iron (III) complexes

Cellular Effects

This compound has been observed to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of oxidative stress responses and inflammatory profiles . Additionally, this compound can alter gene expression related to stress responses, apoptosis, and cellular remodeling . These effects highlight the compound’s potential in studying cellular mechanisms and disease models.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to interact with enzymes involved in hydroxylation and chlorination, leading to the formation of various metabolites. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function, highlighting the importance of temporal analysis in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydroxylation and chlorination processes. The compound interacts with enzymes such as iron (III) complexes, which catalyze the hydroxylation of cyclohexane derivatives

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its biochemical activity and function. Understanding the transport and distribution mechanisms is essential for studying the compound’s effects in different cellular and tissue contexts.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity

Properties

IUPAC Name

3-chloropropoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPYLBDRWQBBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221194-62-3
Record name (3-chloropropoxy)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloropropoxy)cyclohexane
Reactant of Route 2
Reactant of Route 2
(3-Chloropropoxy)cyclohexane
Reactant of Route 3
Reactant of Route 3
(3-Chloropropoxy)cyclohexane
Reactant of Route 4
Reactant of Route 4
(3-Chloropropoxy)cyclohexane
Reactant of Route 5
Reactant of Route 5
(3-Chloropropoxy)cyclohexane
Reactant of Route 6
Reactant of Route 6
(3-Chloropropoxy)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.